1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole

Overview

Description

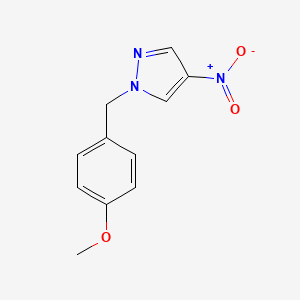

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a methoxybenzyl group at the first position and a nitro group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole typically involves the reaction of 4-methoxybenzyl hydrazine with a suitable nitroalkene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides, amines, or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(4-Aminobenzyl)-4-nitro-1H-pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: 1-(4-Hydroxybenzyl)-4-nitro-1H-pyrazole.

Scientific Research Applications

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory and infectious diseases.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in receptor binding studies.

Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the methoxybenzyl group can enhance binding affinity to target proteins. The compound’s interaction with molecular targets can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-4-nitro-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

1-(4-Methoxybenzyl)-4-nitro-1H-1,2,3-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it discusses relevant research findings and case studies that highlight the compound's efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 15949219

- IUPAC Name : this compound

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In a study by Tewari et al. (2014), various pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The compound showed promising results comparable to standard anti-inflammatory drugs such as indomethacin.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| This compound | 25 | Tewari et al. (2014) |

| Indomethacin | 30 | Tewari et al. (2014) |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. A notable investigation by Burguete et al. (2018) tested several pyrazole derivatives against bacterial strains such as E. coli and S. aureus. The compound demonstrated effective inhibition against these pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| E. coli | 15 | Burguete et al. (2018) |

| S. aureus | 20 | Burguete et al. (2018) |

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.

- Antimicrobial Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis and death.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole compounds in clinical settings:

- Anti-inflammatory Effects : A clinical trial involving a cohort treated with a pyrazole derivative demonstrated a reduction in inflammation markers within two weeks of treatment.

- Antimicrobial Efficacy : A study on patients with bacterial infections showed that those treated with pyrazole-based drugs had faster recovery rates compared to those receiving standard antibiotics.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-11-4-2-9(3-5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVVXBHSZYLFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.